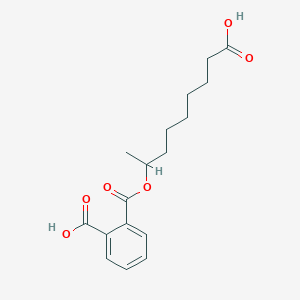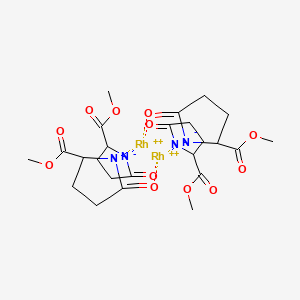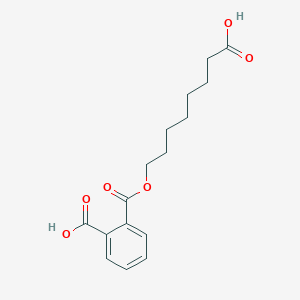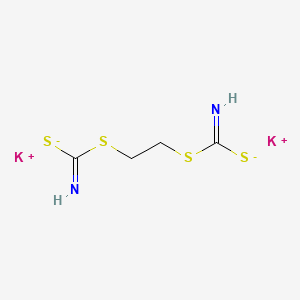
Digoxigenin Bisdigitoxoside 1-(1-Methyl-2-oxoethoxy)-3-oxopropyl) Ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Digoxigenin Bisdigitoxoside 1-(1-Methyl-2-oxoethoxy)-3-oxopropyl) Ether is a complex organic compound that belongs to the class of glycosides Glycosides are molecules in which a sugar is bound to a non-carbohydrate moiety, typically a small organic molecule
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Digoxigenin Bisdigitoxoside 1-(1-Methyl-2-oxoethoxy)-3-oxopropyl) Ether typically involves multiple steps, starting from the extraction of digoxigenin from natural sources such as Digitalis plants The glycosylation process is then carried out to attach the sugar moieties to the digoxigenin molecule
Industrial Production Methods
Industrial production of this compound would likely involve large-scale extraction and purification processes, followed by chemical synthesis in reactors designed to handle the specific reaction conditions required for each step. The use of automated systems and quality control measures would ensure the consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Digoxigenin Bisdigitoxoside 1-(1-Methyl-2-oxoethoxy)-3-oxopropyl) Ether can undergo various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the gain of electrons and can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another and can occur under different conditions depending on the nature of the substituents.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions for these reactions vary but typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while reduction may result in various reduced derivatives.
Aplicaciones Científicas De Investigación
Digoxigenin Bisdigitoxoside 1-(1-Methyl-2-oxoethoxy)-3-oxopropyl) Ether has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Employed in molecular biology techniques such as labeling and detection of nucleic acids.
Medicine: Investigated for its potential therapeutic effects and as a diagnostic tool.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of Digoxigenin Bisdigitoxoside 1-(1-Methyl-2-oxoethoxy)-3-oxopropyl) Ether involves its interaction with specific molecular targets and pathways. In biological systems, it may bind to certain proteins or nucleic acids, affecting their function and activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other glycosides and ether derivatives with comparable structures and properties. Examples include:
Digitoxin: Another glycoside derived from Digitalis plants.
Digoxin: A well-known cardiac glycoside used in the treatment of heart conditions.
Ouabain: A glycoside with similar biological activity.
Uniqueness
Digoxigenin Bisdigitoxoside 1-(1-Methyl-2-oxoethoxy)-3-oxopropyl) Ether is unique due to its specific structure, which combines the properties of glycosides and ethers. This unique combination may confer distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
58994-85-7 |
|---|---|
Fórmula molecular |
C₄₁H₆₂O₁₄ |
Peso molecular |
778.92 |
Sinónimos |
(3β,5β,12β)-3-[[2,6-Dideoxy-4-O-[2,6-dideoxy-4-O-[[R-(R*,R*)]-1-(1-methyl-2-oxoethoxy)-3-oxopropyl]-β-D-ribo-hexopyranosyl]-β-D-ribo-hexopyranosyl]oxy]-12,14-dihydroxycard-20(22)-enolide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


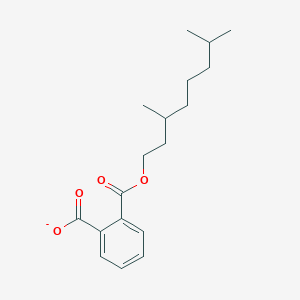
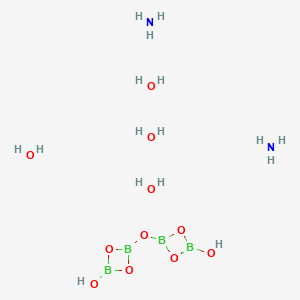
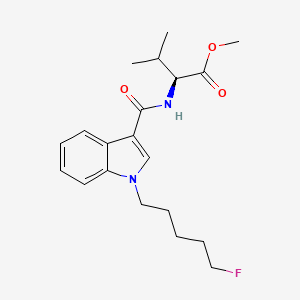
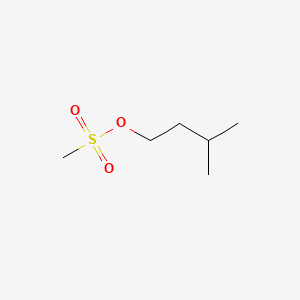
![1-[4-Bromo-2-(hydroxymethyl)phenyl]-4-(dimethylamino)-1-(4-fluorophenyl)butan-1-ol](/img/structure/B1148261.png)
